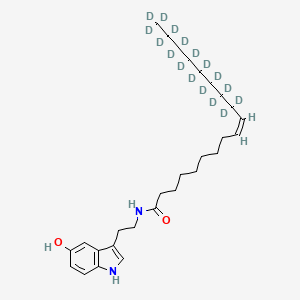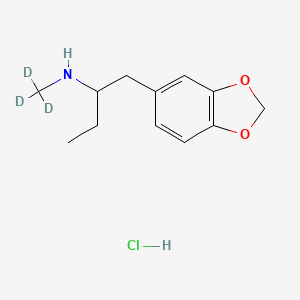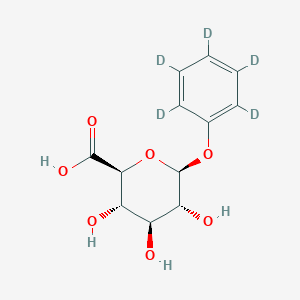
Oleoyl Serotonin-d17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleoyl Serotonin-d17 is a deuterated form of oleoyl serotonin, containing 17 deuterium atoms. It is primarily used as an internal standard for the quantification of oleoyl serotonin by gas chromatography or liquid chromatography-mass spectrometry. This compound is a hybrid molecule patterned after arachidonoyl serotonin, which is known for its dual antagonistic properties against fatty acid amide hydrolase and the transient receptor potential vanilloid type 1 channel .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oleoyl Serotonin-d17 involves the incorporation of deuterium atoms into the oleoyl serotonin molecule. This process typically includes the following steps:
Deuteration of Oleic Acid: Oleic acid is subjected to deuteration to replace hydrogen atoms with deuterium atoms at specific positions.
Amidation Reaction: The deuterated oleic acid is then reacted with serotonin to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of oleic acid are deuterated using deuterium gas or deuterated solvents.
Automated Amidation: The amidation reaction is automated to ensure consistency and efficiency in the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oleoyl Serotonin-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Oleoyl Serotonin-d17 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of oleoyl serotonin.
Biology: Studied for its role in inhibiting the transient receptor potential vanilloid type 1 channel and its potential effects on pain modulation.
Medicine: Investigated for its potential therapeutic applications in treating pain and inflammation.
Industry: Utilized in the development of new analytical methods and standards for lipid research
Wirkmechanismus
Oleoyl Serotonin-d17 exerts its effects by inhibiting the transient receptor potential vanilloid type 1 channel. This inhibition reduces the activation of the channel by capsaicin, leading to decreased pain perception. The compound does not block the fatty acid amide hydrolase-mediated hydrolysis of arachidonoyl ethanolamine, indicating a selective mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arachidonoyl Serotonin: A dual antagonist of fatty acid amide hydrolase and transient receptor potential vanilloid type 1 channel.
Oleoyl Dopamine: An oleic derivative of dopamine with potential therapeutic applications in neurodegenerative disorders.
Oleoyl Estrone: A fatty acid ester of estrone used in the treatment of obesity .
Uniqueness
Oleoyl Serotonin-d17 is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. Its selective inhibition of the transient receptor potential vanilloid type 1 channel without affecting fatty acid amide hydrolase-mediated hydrolysis further distinguishes it from similar compounds .
Eigenschaften
Molekularformel |
C28H44N2O2 |
|---|---|
Molekulargewicht |
457.8 g/mol |
IUPAC-Name |
(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
InChI-Schlüssel |
LCQKHZYXPCLVBI-DUGYPAGXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B10765258.png)
![1-[(4-iodophenyl)methyl]-N-[(6-propan-2-yloxypyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B10765263.png)

![10-[3-butyl-2-(4-carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765275.png)
![(1R,3S,12S,13R,15S,16S,17S,19S,23R,25S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765281.png)

![(2E,6E,8E)-10-[3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765311.png)

![(2R)-2-[(E)-3-[3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765320.png)
![cyclo[D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle-D-OVal-N(Me)xiIle]](/img/structure/B10765328.png)


![4',21,24-Trihydroxy-5',11,13,22-tetramethyl-6'-(4-methylpent-2-en-2-yl)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765350.png)
